molecular formula C14H23NO B12493313 Adamantane, 2-(4-morpholyl) CAS No. 39234-39-4

Adamantane, 2-(4-morpholyl)

Cat. No.: B12493313
CAS No.: 39234-39-4
M. Wt: 221.34 g/mol
InChI Key: YVVBYCGUFRPWSH-UHFFFAOYSA-N
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Description

Adamantane, 2-(4-morpholyl) is a chemical compound with the molecular formula C14H23NO It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantane, 2-(4-morpholyl) typically involves the reaction of adamantane derivatives with morpholine. One common method includes the alkylation of adamantane with a morpholine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of adamantane, 2-(4-morpholyl) may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Adamantane, 2-(4-morpholyl) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The morpholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while substitution can produce various functionalized derivatives.

Scientific Research Applications

Adamantane, 2-(4-morpholyl) has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antiviral and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of adamantane, 2-(4-morpholyl) involves its interaction with specific molecular targets. The morpholine group enhances its ability to bind to biological molecules, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable compound for medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound with a simpler structure.

    Amantadine: An antiviral drug derived from adamantane.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

Adamantane, 2-(4-morpholyl) is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties

Properties

CAS No.

39234-39-4

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-(2-adamantyl)morpholine

InChI

InChI=1S/C14H23NO/c1-3-16-4-2-15(1)14-12-6-10-5-11(8-12)9-13(14)7-10/h10-14H,1-9H2

InChI Key

YVVBYCGUFRPWSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2C3CC4CC(C3)CC2C4

Origin of Product

United States

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